1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
2731008-58-3 |
|---|---|
Molecular Formula |
C5H8FNO4S |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-fluorosulfonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8FNO4S/c6-12(10,11)7-2-1-4(3-7)5(8)9/h4H,1-3H2,(H,8,9) |
InChI Key |
ZWQJWUVTIAWRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluorosulfonyl Pyrrolidine 3 Carboxylic Acid and Its Analogs
Convergent and Divergent Synthetic Pathways
Both convergent and divergent strategies are employed in the synthesis of complex pyrrolidine (B122466) derivatives. Convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. In contrast, divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related compounds. researchgate.net
A divergent approach to spirocyclic pyrrolidines, for example, utilizes a modular three-step sequence starting from a common proline-derived nitrone. researchgate.net This allows for variation at multiple points of the synthesis, enabling the creation of a diverse library of compounds from a single precursor. researchgate.net Similarly, catalyst-tuned divergent synthesis can yield either C2- or C3-alkylated pyrrolidines from the same 3-pyrroline (B95000) starting material by selecting either a cobalt or nickel catalyst, respectively. rsc.org
Strategies for Pyrrolidine Ring Construction and Functionalization
The construction of the pyrrolidine ring is a cornerstone of organic synthesis due to its prevalence in pharmaceuticals and natural products. researchgate.net A multitude of methods have been developed, ranging from cycloaddition reactions to the functionalization of pre-existing rings.
One of the most powerful methods for constructing the pyrrolidine scaffold is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (typically alkenes). oup.com This method is highly efficient for creating five-membered heterocyclic rings and can establish multiple stereocenters in a single step. oup.com Another significant strategy is the intramolecular C-H amination, where a C-H bond is converted into a C-N bond to close the ring, often facilitated by a metal catalyst. nih.gov Iron dipyrrin (B1230570) complexes, for instance, can catalyze the conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov
Alternative approaches include:
Michael Addition followed by Cyclization: Organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates can produce intermediates that are cyclized to form highly substituted pyrrolidine-3-carboxylic acids. rsc.org
Ring Contraction: A novel photo-promoted ring contraction of pyridines using a silylborane has been reported to afford pyrrolidine derivatives, offering a pathway from abundant starting materials to a valuable scaffold. nih.gov
Functionalization of Proline: Commercially available proline and its derivatives, such as 4-hydroxyproline, serve as common starting points where the existing pyrrolidine ring is chemically modified to build the target molecule. nih.gov
Table 1: Selected Methods for Pyrrolidine Ring Construction
| Method | Description | Key Intermediates/Reagents | Reference(s) |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. | Azomethine ylides, Alkenes, Trifluoroacetic acid (TFA) | oup.com |
| Intramolecular C-H Amination | Metal-catalyzed cyclization of an aliphatic azide (B81097) to form a C-N bond and close the ring. | Aliphatic azides, Iron dipyrrin complexes | nih.gov |
| Divergent Hydroalkylation | Catalyst-controlled alkylation of 3-pyrrolines at either the C2 or C3 position. | 3-Pyrrolines, Alkyl iodides, Co or Ni catalysts | rsc.org |
| Michael Addition/Cyclization | Conjugate addition of a nucleophile to an enone, followed by intramolecular cyclization. | 4-oxo-2-enoates, Nitroalkanes, Organocatalysts | rsc.org |
| Pyridine Ring Contraction | Photo-promoted reaction of pyridines to form a contracted pyrrolidine skeleton. | Pyridines, Silylborane | nih.gov |
Introduction of the Fluorosulfonyl Group via Electrophilic or Nucleophilic Reactions
The introduction of the fluorosulfonyl (-SO₂F) group onto the pyrrolidine nitrogen is a critical step in the synthesis of the target compound. This transformation is most commonly achieved through an electrophilic reaction where the secondary amine of the pyrrolidine ring acts as a nucleophile.
The premier reagent for this transformation is sulfuryl fluoride (B91410) (SO₂F₂) , a commercially available gas. acs.orgwikipedia.org The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom of SO₂F₂, displacing a fluoride ion. This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or DABCO, to neutralize the hydrogen fluoride (HF) byproduct. nih.govacs.org This method is central to the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly reliable reactions for creating S-F containing molecules. researchgate.netrsc.orgrsc.org
While direct reaction with SO₂F₂ is common, other electrophilic reagents can be envisioned, although they are less frequently used for this specific transformation. In principle, reagents containing a good leaving group attached to the sulfonyl fluoride moiety could serve as electrophilic sources. wikipedia.org
Key Considerations:
Reaction Conditions: The reaction is often carried out in an aprotic solvent like DMF or DCM. nih.govacs.org
Substrate Compatibility: If the pyrrolidine starting material contains other nucleophilic groups, such as a free carboxylic acid, protection may be necessary to prevent side reactions. The acid is typically protected as an ester (e.g., methyl or tert-butyl ester) prior to fluorosulfonylation. oup.comnih.govneliti.com
Safety: Sulfuryl fluoride is a toxic gas and must be handled with appropriate safety precautions in a well-ventilated fume hood or using specialized equipment. researchgate.netapvma.gov.au
Table 2: Reagents for Fluorosulfonylation of Amines
| Reagent | Chemical Formula | Description | Reference(s) |
| Sulfuryl Fluoride | SO₂F₂ | A highly reactive gas that serves as the most direct electrophilic source for the -SO₂F group. | nih.govacs.orgwikipedia.org |
| SuFEx-IT | N-(tert-butoxycarbonyl)-N-(fluorosulfonyl)imidazolium triflate | A solid, easier-to-handle alternative to SO₂F₂ gas for introducing the fluorosulfonyl group. | researchgate.net |
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid at the C3 position of the pyrrolidine ring is a versatile functional handle that can be readily converted into a wide range of derivatives, such as esters, amides, and alcohols. These modifications are crucial for creating analogs with diverse physicochemical properties.
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (e.g., SOCl₂ in methanol) or by using coupling agents. nih.gov Esters, particularly methyl or tert-butyl esters, are also commonly employed as protecting groups during other synthetic steps. oup.comnih.gov
Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to activate the carboxylic acid. rsc.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Asymmetric Synthesis Approaches for Enantiomerically Enriched Forms
Producing enantiomerically pure forms of chiral pyrrolidines is of paramount importance, as different enantiomers often exhibit distinct biological activities. Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction, yielding a single desired enantiomer.
Chiral Auxiliaries and Catalytic Methods
Two primary strategies dominate the field of asymmetric pyrrolidine synthesis: the use of chiral auxiliaries and the application of chiral catalysts.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate. They guide the stereochemical course of a reaction and are subsequently removed, having imparted their chirality to the product. For instance, Oppolzer's chiral sultam has been successfully used in asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with a high degree of stereocontrol. The auxiliary shields one face of the molecule, forcing the incoming reagent to approach from the less hindered side.
Catalytic methods offer a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.
Organocatalysis: Chiral amines derived from proline itself can catalyze reactions like Michael additions, setting the stereocenters of the acyclic precursor before cyclization. rsc.org
Metal Catalysis: Transition metals combined with chiral ligands form powerful asymmetric catalysts. Chiral iridacycle complexes can catalyze the annulation of diols and amines to form chiral N-heterocycles. rsc.org Similarly, copper and silver catalysts paired with chiral ligands have been shown to control the stereoselectivity of 1,3-dipolar cycloadditions.
Table 3: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Key Features | Reference(s) |
| Co or Ni with BOX ligands | Hydroalkylation | Catalyst-tuned regioselectivity (C2 vs. C3) and high enantioselectivity. | rsc.org |
| Chiral Phosphoric Acid | Oxetane Desymmetrization | Catalytic system for generating pyrrolidines with a C3-quaternary center. | thieme-connect.de |
| Proline-derived Organocatalysts | Michael Addition | Asymmetric synthesis of precursors for pyrrolidine-3-carboxylic acid derivatives. | rsc.org |
| Iridacycle Complex | Borrowing Hydrogen Annulation | Direct synthesis of chiral N-heterocycles from racemic diols and primary amines. | thieme-connect.de |
Diastereoselective Control in Cycloaddition and Addition Reactions
When multiple stereocenters are formed in a reaction, controlling their relative configuration (diastereoselectivity) is crucial. Cycloaddition and addition reactions are particularly powerful for this purpose.
Diastereoselective Cycloaddition: The [3+2] cycloaddition between azomethine ylides and alkenes is a prominent example. The stereochemical outcome of this reaction can be controlled to favor specific diastereomers (e.g., endo vs. exo adducts). The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene, for example, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, creating up to four stereogenic centers with excellent control.
Diastereoselective Addition: Aza-Michael additions can also be rendered highly diastereoselective. The addition of a chiral sulfinamide to a Michael acceptor, followed by cyclization, has been shown to produce pyrrolidines with a diastereomeric ratio as high as 49:1. This approach leverages the chiral sulfinamide to direct the formation of the new stereocenters during the key bond-forming steps.
Synthesis of Related Pyrrolidine-3-carboxylic Acid Derivatives
The synthesis of derivatives of pyrrolidine-3-carboxylic acid has been approached through various innovative strategies, enabling the creation of a diverse range of molecular architectures. These methods often focus on achieving high levels of stereocontrol, a critical aspect for their application in drug discovery and catalysis.
N-Substituted Pyrrolidine-3-carboxylic Acids
The substitution at the nitrogen atom of the pyrrolidine ring plays a pivotal role in modulating the physicochemical and biological properties of the resulting molecules. A variety of methods have been established to synthesize these N-substituted derivatives.
One prominent strategy involves the asymmetric Michael addition of nitroalkanes to 4-oxo-2-enoates, which can be achieved with high enantioselectivity using organocatalysts. This approach provides a concise, two-step synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by subsequent transformations, has yielded products like 5-methylpyrrolidine-3-carboxylic acid with a 97% enantiomeric excess (ee).
Another powerful technique is the diastereo- and enantioselective three-component coupling reaction . This method brings together an aldehyde, an amino acid, and an activated olefin to construct the highly substituted pyrrolidine ring in a single step. The use of a mild Lewis acid catalyst allows for the efficient synthesis of a wide array of substituted pyrrolidines.
Furthermore, reductive amination of diketones offers a practical route to N-aryl-substituted pyrrolidines. This process involves the iridium-catalyzed transfer hydrogenation of the diketone in the presence of anilines, leading to the formation of the desired products in good to excellent yields. This method has been shown to be scalable and can be performed using water as a solvent, highlighting its potential for industrial applications.
| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product Type | Ref. |
| 4-Alkyl-substituted 4-oxo-2-enoates, Nitroalkanes | Asymmetric Michael Addition | Organocatalyst | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | researchgate.net |
| Aldehydes, Amino acids, Activated olefins | Three-component Coupling | Lewis Acid Catalyst | Highly substituted pyrrolidines | rsc.org |
| Diketones, Anilines | Reductive Amination | Iridium Catalyst | N-Aryl-substituted pyrrolidines | researchgate.net |
Spirocyclic and Bicyclic Pyrrolidine Derivatives
Expanding the structural complexity of the pyrrolidine-3-carboxylic acid core through the introduction of spirocyclic and bicyclic motifs has led to the discovery of novel compounds with significant biological activities.
Spirocyclic pyrrolidine derivatives , particularly those incorporating an oxindole (B195798) moiety, are of considerable interest. A highly effective method for their synthesis is the [3+2] cycloaddition reaction . This reaction typically involves the generation of an azomethine ylide from an amino acid and an aldehyde, which then reacts with a suitable dipolarophile, such as an isatin-derived methyleneindolinone. This approach allows for the construction of the spiro[pyrrolidine-3,3'-oxindole] skeleton with high regio- and stereoselectivity. The use of chiral catalysts can render this transformation enantioselective, providing access to optically active spiro compounds. For example, a one-pot, three-component reaction of isatin, an α-amino acid, and a (E)-β-aryl-nitro-olefin can yield spiro[pyrrolidine-2,3'-oxindole] derivatives. nih.gov Another strategy involves the oxidative spiro-rearrangement of tryptolines, which can be synthesized via the Pictet-Spengler reaction. google.comresearchgate.net
| Reaction Type | Key Reactants | Catalyst/Reagent | Product | Ref. |
| [3+2] Cycloaddition | Isatin, α-Amino acid, (E)-β-Aryl-nitro-olefin | - | Spiro[pyrrolidine-2,3'-oxindole] | nih.gov |
| [3+2] Cycloaddition | Methyleneindolinones, Aldehydes, Amino esters | Chiral Phosphoric Acid | Spiro[pyrrolidine-3,3'-oxindole] | |
| Oxidative Spiro-rearrangement | Tryptolines | N-halosuccinimide | Spiro[pyrrolidine-3,3'-oxindole] | google.comresearchgate.net |
Bicyclic pyrrolidine derivatives represent another important class of constrained analogs. A general approach to fused bicyclic pyrrolidines is the [3+2] cycloaddition between a nonstabilized azomethine ylide and an endocyclic electron-deficient alkene. This methodology has been successfully applied to the synthesis of a variety of medicinally relevant bicyclic systems, including those containing sulfone and fluoroalkyl groups. A notable example is a protocol using LiF at high temperatures in the absence of a solvent, which proved effective for unreactive "push-pull" and CF3-substituted alkenes.
Another synthetic route to bicyclic pyrrolidines starts from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. Reaction with amines yields N-substituted isoindole derivatives, which can then be reduced with reagents like lithium aluminum hydride (LiAlH4) to afford the corresponding bicyclic pyrrolidine structures. Furthermore, the synthesis of [c]-fused bicyclic proline analogues, which are important components of some marketed drugs, has been extensively reviewed, with strategies focusing on both racemic and asymmetric syntheses.
| Starting Material | Reaction Sequence | Key Reagents | Product Type | Ref. |
| Nonstabilized azomethine ylide, Endocyclic alkene | [3+2] Cycloaddition | LiF (for unreactive alkenes) | Fused bicyclic pyrrolidines | |
| 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione | Amine reaction, Reduction | LiAlH4 | Bicyclic pyrrolidine derivatives |
Chemical Reactivity and Transformation Mechanisms
Reactivity Profile of the Fluorosulfonyl Group
The sulfur atom of the fluorosulfonyl group is highly electron-deficient due to the electronegativity of the two oxygen atoms and the fluorine atom. This renders it a strong electrophile, susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a click chemistry reaction where the sulfonyl fluoride acts as a versatile electrophilic handle. chemrxiv.orgacs.org
Common nucleophiles that react with sulfonyl fluorides include:
Amines (Primary and Secondary): React to form stable sulfonamides.
Alcohols and Phenols: React to form sulfonate esters. acs.org
Water: Can lead to hydrolysis, forming the corresponding sulfonic acid, although sulfonyl fluorides are generally more stable to hydrolysis than sulfonyl chlorides.
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, with the fluoride ion acting as the leaving group. The conditions for these reactions are often mild, though the reactivity can be further enhanced in the presence of organosuperbases. nih.gov
Conversely, due to its pronounced electron-deficient character, the fluorosulfonyl group is unreactive towards electrophiles.
The N-fluorosulfonyl group is a potent electron-withdrawing group. This property arises from the inductive effect of the highly electronegative oxygen and fluorine atoms bonded to the sulfur. This strong electron withdrawal has a profound impact on the electronic properties of the pyrrolidine (B122466) ring.
The most significant effect is the drastic reduction of the basicity and nucleophilicity of the pyrrolidine nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the sulfonyl group, making it part of a sulfonamide linkage. Unlike a typical secondary amine like pyrrolidine, which is basic and highly nucleophilic, the N-sulfonylated nitrogen is essentially non-basic and unreactive towards alkylating or acylating agents under normal conditions. chemicalbook.comresearchgate.net This deactivation is a common strategy in organic synthesis, where sulfonyl groups are used as protecting groups for amines. msu.edu
Furthermore, the inductive electron withdrawal can slightly increase the acidity of the protons on the carbons adjacent to the nitrogen (the C2 and C5 positions), although this effect is generally less pronounced than the deactivation of the nitrogen itself.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is a versatile functional handle that can undergo a variety of classical transformations to produce a range of derivatives.
The carboxylic acid can be readily converted into esters, amides, and other related derivatives using standard synthetic methodologies.
Esterification: Esters can be formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). Alternatively, esters can be synthesized under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, and then reacting it with an alcohol.
Amidation: The direct reaction of the carboxylic acid with an amine to form an amide is generally inefficient and requires high temperatures. libretexts.org Therefore, the carboxylic acid must first be activated. Common methods include:
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgnih.gov The resulting acyl chloride is highly reactive and readily couples with primary or secondary amines to yield the corresponding amide.
Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). These reagents facilitate amide bond formation under mild conditions. nih.gov
Activation with boron-based reagents like B(OCH₂CF₃)₃ has also been shown to be effective for direct amidation. nih.gov
Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, from a simple aliphatic carboxylic acid like the one present in this molecule is generally a challenging transformation that requires harsh conditions. The stability of the potential carbanion intermediate at the C-3 position is a key factor.
Without an activating group (e.g., a carbonyl at the β-position or unsaturation), decarboxylation typically requires high temperatures and may proceed through radical pathways. Catalytic methods using transition metals such as copper, palladium, silver, or nickel have been developed for decarboxylation reactions, but these often require specific substrates or high temperatures. nih.gov For 1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid, decarboxylation would likely necessitate forcing conditions, such as heating with a strong base like potassium carbonate in a high-boiling solvent. nih.gov
Reactions of the Pyrrolidine Nitrogen
As discussed in section 3.1.2, the nitrogen atom in this compound is part of a sulfonamide. The powerful electron-withdrawing effect of the fluorosulfonyl group fundamentally alters the character of the nitrogen compared to a standard secondary amine. researchgate.net
The lone pair of electrons on the nitrogen is delocalized across the S-N bond, significantly diminishing its availability for donation. Consequently, the pyrrolidine nitrogen in this molecule exhibits:
Lack of Basicity: It is not readily protonated by acids.
Lack of Nucleophilicity: It does not typically undergo reactions characteristic of secondary amines, such as N-alkylation or N-acylation. chemicalbook.com
Therefore, under most conditions, the pyrrolidine nitrogen is considered an unreactive site. The primary chemical transformations involving this position would be cleavage of the N-S bond to "deprotect" the amine, which requires specific and often harsh reductive or strongly acidic/basic conditions not typically encountered during manipulations of the carboxylic acid moiety.
N-Alkylation and N-Acylation Reactions
Direct N-alkylation or N-acylation of the pyrrolidine nitrogen in this compound is generally not feasible under standard conditions. The nitrogen atom is already part of a stable sulfonamide linkage, which is resistant to cleavage. However, the carboxylic acid group provides a reactive handle for various transformations, including esterification and amidation, which are analogous to acylation reactions.
Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, reacting with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a non-nucleophilic base can also yield the ester.
Amide Bond Formation: The formation of amides from the carboxylic acid is a key transformation. This can be achieved by activating the carboxylic acid, for instance, by converting it into an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. khanacademy.orgresearchgate.net Another common method involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction between the carboxylic acid and an amine. nih.govrsc.org
| Reaction Type | Reagents | Product | General Conditions |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 1-(fluorosulfonyl)pyrrolidine-3-carboxylate ester | Heating under reflux |
| Amide Formation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | 1-(fluorosulfonyl)pyrrolidine-3-carboxamide | Step 1: Anhydrous conditions Step 2: Presence of a base |
| Amide Formation (direct coupling) | Amine (R'R''NH), Coupling agent (e.g., DCC, EDC) | 1-(fluorosulfonyl)pyrrolidine-3-carboxamide | Anhydrous polar aprotic solvent (e.g., DMF, DCM) |
Formation of N-Heterocyclic Derivatives
The bifunctional nature of this compound allows for its use as a scaffold in the synthesis of N-heterocyclic derivatives, particularly bicyclic systems. These transformations often involve intramolecular cyclization reactions.
For instance, the carboxylic acid can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukrsc.org The resulting alcohol can then be converted into a leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic substitution by a suitably introduced nucleophile on the pyrrolidine ring or a side chain can lead to the formation of a new ring fused to the pyrrolidine core.
Another strategy involves the conversion of the carboxylic acid to an amide, followed by functionalization of the amide nitrogen and subsequent cyclization. For example, N-alkylation of the amide with a substrate containing a leaving group can be followed by an intramolecular condensation to form a bicyclic lactam. The synthesis of bicyclic proline analogues has been reported through various cyclization strategies, including aza-Cope-Mannich rearrangements. researchgate.net
| Starting Material Derivative | Reaction Sequence | Resulting Heterocyclic System |
|---|---|---|
| 1-(fluorosulfonyl)-3-(hydroxymethyl)pyrrolidine | 1. Conversion of alcohol to a leaving group (e.g., -OTs) 2. Intramolecular nucleophilic substitution | Fused bicyclic ether or amine |
| N-substituted 1-(fluorosulfonyl)pyrrolidine-3-carboxamide | Intramolecular condensation or cyclization | Fused bicyclic lactam |
Stereospecific and Stereoselective Transformations
The chiral center at the 3-position of the pyrrolidine ring in this compound makes it a valuable building block for stereospecific and stereoselective synthesis. Reactions at the carboxylic acid group or at other positions on the pyrrolidine ring can be influenced by the existing stereochemistry.
In reactions involving the carboxylic acid, if the chiral center is not directly involved in bond-breaking or bond-forming steps, the stereochemistry is typically retained. For example, esterification or amidation of the carboxylic acid of an enantiomerically pure starting material will produce the corresponding ester or amide with the same enantiomeric purity.
For transformations that introduce a new stereocenter, the inherent chirality of the molecule can direct the stereochemical outcome. For example, alkylation of an enolate derived from an ester of this compound can proceed with diastereoselectivity, with the existing stereocenter at C3 influencing the approach of the electrophile. The synthesis of substituted pyrrolidines often employs stereoselective methods such as asymmetric Michael additions or 1,3-dipolar cycloadditions to control the stereochemistry. acs.orgnih.govacs.orgresearchgate.net The development of asymmetric syntheses for polyfunctionalized pyrrolidines is an active area of research, with methods utilizing sulfinimine-derived precursors showing high levels of stereocontrol. acs.orgnih.gov
The stereochemical integrity of the pyrrolidine ring is crucial in its application as a chiral auxiliary or as a component of a biologically active molecule. Therefore, synthetic transformations are often designed to be highly stereospecific or stereoselective to ensure the desired configuration of the final product.
| Transformation Type | Key Principle | Stereochemical Outcome | Example Reaction |
|---|---|---|---|
| Reactions at the carboxylic acid | The chiral center at C3 is not directly involved. | Retention of configuration | Esterification, Amidation |
| Introduction of a new stereocenter | Diastereoselective control by the existing chiral center. | Formation of one diastereomer in excess | Alkylation of a derived enolate |
| Asymmetric Synthesis | Use of chiral reagents or catalysts. | High enantiomeric excess | Asymmetric Michael addition to an α,β-unsaturated ester |
Structural Analysis and Spectroscopic Characterization
Molecular Conformation and Ring Dynamics of the Pyrrolidine (B122466) Scaffold
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize torsional strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of a plane formed by the other three. beilstein-journals.org
For N-sulfonylated pyrrolidines, crystallographic studies of analogous compounds provide significant insight. For instance, the analysis of 1-[(4-methylbenzene)sulfonyl]pyrrolidine shows that the pyrrolidine ring adopts a half-chair conformation with a twist along the C2-C3 bond. nih.gov This conformation is defined by a puckering amplitude (Q₂) of 0.352 Å. nih.gov In such N-sulfonyl derivatives, the bonds from the nitrogen to the ring carbons (N-C1 and N-C4) are typically oriented gauche with respect to the S-C bond of the sulfonyl group. nih.gov It is therefore highly probable that the pyrrolidine scaffold in 1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid also exists in a dynamic equilibrium between similar envelope and half-chair conformations, with the specific puckering influenced by the substitution at the C3 position and potential intermolecular interactions in the solid state.
Determination of Absolute and Relative Stereochemistry
The presence of a substituent at the C3 position renders this carbon a stereogenic center. Consequently, this compound exists as a pair of enantiomers: (R)-1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid and (S)-1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid. As there is only one stereocenter, the concept of relative stereochemistry (cis/trans) is not applicable.
The absolute configuration of a specific enantiomer can be determined through several methods. A common approach is a stereoselective synthesis starting from a chiral precursor of known configuration, such as (R)- or (S)-proline or their derivatives. acs.orgmdpi.com Alternatively, the racemic mixture can be resolved, and the absolute stereochemistry of the isolated enantiomers can be unequivocally determined by single-crystal X-ray crystallography, often after derivatization with a known chiral auxiliary. nih.gov
Advanced Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is a primary tool for elucidating the structure of this compound. The expected chemical shifts are influenced by the electron-withdrawing nature of the fluorosulfonyl and carboxylic acid groups.
¹H NMR: The proton spectrum would display complex multiplets for the pyrrolidine ring protons. The proton at C3 (alpha to the carboxyl group) would be deshielded, as would the protons at C2 and C5 (alpha to the sulfonamide nitrogen). libretexts.org The acidic proton of the carboxylic acid would appear as a broad singlet at a very downfield shift, typically >10 ppm. openstax.org
| Proton | Expected Chemical Shift (ppm) |
| -COOH | > 10 (broad singlet) |
| H3 (CH-COOH) | ~3.0 - 3.5 |
| H2, H5 (CH₂-N) | ~3.5 - 4.0 |
| H4 (CH₂) | ~2.0 - 2.5 |
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region typical for such functional groups. openstax.org The pyrrolidine carbons are also influenced by the attached electron-withdrawing groups. mdpi.com
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 165 - 185 |
| C3 (CH-COOH) | ~40 - 50 |
| C2, C5 (CH₂-N) | ~50 - 60 |
| C4 (CH₂) | ~30 - 40 |
¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=½) with a wide chemical shift range, making it an excellent probe. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in a fluorosulfonyl group (-SO₂F) is highly characteristic. Based on data for various substituted benzenesulfonyl fluorides, the fluorine resonance is expected to appear in the range of +63 to +67 ppm relative to the standard CFCl₃. rsc.org This distinct signal would confirm the presence of the fluorosulfonyl moiety. nih.gov
| Nucleus | Expected Chemical Shift (ppm) |
| -SO₂F | +63 to +67 (relative to CFCl₃) |
Infrared (IR) Spectroscopy: The IR spectrum provides clear signatures for the key functional groups. The carboxylic acid group is characterized by a very broad O-H stretching absorption from 2500-3300 cm⁻¹, which often overlaps with the C-H stretching bands. orgchemboulder.com A strong, sharp C=O stretching band is expected between 1690-1760 cm⁻¹. openstax.org The fluorosulfonyl group gives rise to strong asymmetric and symmetric S=O stretching vibrations. researchgate.net
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| Pyrrolidine | C-H stretch | 2850 - 3000 |
| Carboxylic Acid | C=O stretch | 1690 - 1760 (strong, sharp) |
| Sulfonyl (-SO₂) | Asymmetric stretch | 1370 - 1315 (strong) |
| Carboxylic Acid | C-O stretch | 1210 - 1320 |
| Sulfonyl (-SO₂) | Symmetric stretch | 1180 - 1120 (strong) |
Raman Spectroscopy: As a complementary vibrational technique, Raman spectroscopy is also effective for structural characterization. nih.gov It is particularly useful for observing symmetric vibrations and skeletal modes. The S=O stretches of the sulfonyl group are also Raman active. acs.org Furthermore, low-frequency Raman spectroscopy can provide information about crystal lattice vibrations and is a powerful tool for studying polymorphism in the solid state. spectroscopyonline.com
Mass spectrometry provides information about the molecular weight and fragmentation pathways of the molecule. Under electrospray ionization (ESI), the molecule would likely be observed as the protonated species [M+H]⁺ or the deprotonated species [M-H]⁻. A characteristic fragmentation pathway for sulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov Another common fragmentation involves the cleavage of the nitrogen-sulfur bond. researchgate.net
| Ion/Fragment | Description | Potential m/z Change |
| [M+H]⁺ or [M-H]⁻ | Molecular Ion | - |
| [M-SO₂] | Loss of sulfur dioxide | -64 |
| [M-FSO₂]⁺ | Cleavage of N-S bond | -83 |
| [C₄H₈N]⁺ | Pyrrolidine ring fragment after N-S cleavage | 58 |
| [M-COOH]⁺ | Loss of carboxyl radical | -45 |
Single-crystal X-ray crystallography offers the most definitive method for determining the precise three-dimensional structure of the molecule in the solid state. mdpi.com This technique would provide accurate data on bond lengths, bond angles, and torsional angles. Based on studies of similar structures, the key bond lengths in the sulfonyl group are expected to be approximately 1.42-1.44 Å for S=O and 1.63-1.65 Å for S-N. nih.gov The analysis would also confirm the puckering of the pyrrolidine ring (likely a half-chair conformation) and detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing. nih.gov For an enantiomerically pure sample, this method would also confirm the absolute stereochemistry at the C3 position. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of chemical compounds. For 1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid, such calculations can elucidate the influence of the fluorosulfonyl and carboxylic acid groups on the pyrrolidine (B122466) ring.
Density Functional Theory (DFT) Studies on Ground State Geometries
At present, specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations on the ground state geometry of this compound are not publicly available. However, computational studies on analogous structures, such as 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, have utilized DFT with the B3LYP function and a 6-31G(d,p) basis set to determine optimized molecular geometries. researchgate.net Similar computational approaches are expected to be applicable to this compound to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of its most stable conformation.
Analysis of Frontier Molecular Orbitals
The reactivity of a molecule can often be understood by examining its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity. youtube.com
While specific frontier molecular orbital analysis for this compound has not been reported in the available literature, DFT calculations would be the standard method to determine these properties. Such an analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. For instance, in related heterocyclic compounds, the distribution of HOMO and LUMO orbitals can be localized on specific functional groups, dictating their chemical behavior.
Mechanistic Studies of Reactions Involving this compound
Detailed mechanistic studies involving this compound are not currently found in the public domain. Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surface of a reaction.
Transition State Modeling and Reaction Pathways
Transition state modeling is a powerful computational tool for identifying the structures of transition states and calculating the activation energies of chemical reactions. nih.gov This information is key to understanding reaction kinetics and selectivity. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations could be employed to map out the complete reaction pathway, including intermediates and transition states.
Solvent Effects and Catalytic Cycle Analysis
The role of the solvent is critical in many chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the energetics of reactants, intermediates, and transition states. Furthermore, if reactions involving this compound are catalyzed, computational methods can be used to analyze the catalytic cycle, identifying the active catalytic species and the elementary steps of the cycle.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
While specific molecular mechanics and dynamics simulations for this compound are not available, these techniques are well-established for studying the conformational landscape of flexible molecules. nih.govresearchgate.netnih.govresearchgate.net Molecular dynamics simulations, in particular, can provide insights into the dynamic behavior of the molecule in different environments, such as in solution, which is crucial for understanding its interactions with other molecules. For carboxylic acids, the conformation of the carboxyl group can be influenced by the solvent environment. nih.gov
Prediction of Intrinsic Physicochemical Parameters
Computational chemistry provides a powerful avenue for the in-silico prediction of the physicochemical properties of molecules, offering insights that complement and guide experimental studies. For a novel compound like this compound, theoretical calculations can estimate key parameters that govern its behavior in various chemical and biological environments. These predictive methods are particularly valuable for understanding acidity and intermolecular forces, which are crucial for the compound's reactivity and potential applications.
The acidity of a molecule, quantified by its pKa value, is a fundamental physicochemical parameter. For this compound, the carboxylic acid group is the primary acidic site. Computational methods, particularly those based on quantum mechanics, can predict the pKa of this functional group with a reasonable degree of accuracy.
The theoretical prediction of pKa typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, usually water. A common approach involves a thermodynamic cycle that dissects the process into gas-phase and solvation energies. Density Functional Theory (DFT) is a widely used method for these calculations, often employing hybrid functionals like B3LYP. nih.govnih.gov To account for the solvent effects, continuum solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently applied. nih.govresearchgate.net
For carboxylic acids, a direct approach can be employed where the Gibbs free energies of the protonated (acid) and deprotonated (conjugate base) species are calculated in the solvated state. The pKa can then be derived from the following equation:
pKa = (G(A⁻) - G(HA) + G(H⁺)) / (2.303 * RT)
where G(A⁻) and G(HA) are the solvated free energies of the conjugate base and the acid, respectively, G(H⁺) is the solvated free energy of the proton (a value that is well-established for aqueous solutions), R is the ideal gas constant, and T is the temperature in Kelvin.
Recent studies have demonstrated that the accuracy of pKa predictions for carboxylic acids can be significantly improved by explicitly including a few solvent molecules (e.g., water) in the quantum mechanical calculation to model the direct hydrogen-bonding interactions with the carboxylic acid group. nih.gov For instance, employing the CAM-B3LYP functional with the SMD solvation model and the inclusion of two explicit water molecules has shown to yield mean absolute errors lower than 0.5 pKa units for a broad range of carboxylic acids. nih.gov
In the case of this compound, the presence of the electron-withdrawing fluorosulfonyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted pyrrolidine-3-carboxylic acid. The sulfonyl group stabilizes the carboxylate anion through inductive effects. Computational models are well-suited to quantify such substituent effects.
While no specific experimental or calculated pKa value for this compound is available in the current literature, the methodologies described provide a robust framework for its theoretical determination. A hypothetical table illustrating the kind of data that would be generated from such a computational study is presented below.
| Computational Method | Basis Set | Solvation Model | Predicted pKa (Illustrative) |
|---|---|---|---|
| DFT (B3LYP) | 6-311+G(d,p) | SMD | 3.5 - 4.0 |
| DFT (CAM-B3LYP) | 6-311+G(d,p) | SMD (with 2 explicit H₂O) | 3.3 - 3.8 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Beyond static properties like acidity, computational methods can explore the dynamic behavior of this compound, including its conformational landscape and non-covalent interactions.
Molecular Interactions: The interplay of various non-covalent interactions dictates how the molecule interacts with itself and its environment. For a molecule containing hydrogen bond donors (the carboxylic acid OH) and acceptors (the carbonyl and sulfonyl oxygens), as well as a polar sulfonyl group, a detailed analysis of these interactions is crucial.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps various properties onto the molecular surface, with colors indicating the nature and strength of intermolecular contacts. For instance, in a study of a related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, Hirshfeld analysis was used to delineate the contributions of different types of interactions to the crystal packing. nih.gov
Another technique, the Non-Covalent Interaction (NCI) index, provides a visual representation of non-covalent interactions in real space. nih.gov It plots the reduced density gradient (RDG) against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This generates isosurfaces that identify different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive interactions in red. nih.gov
For this compound, one would expect to observe strong hydrogen bonding involving the carboxylic acid group, as well as significant dipole-dipole interactions due to the polar fluorosulfonyl group.
Potential Energy Surfaces: The flexibility of the pyrrolidine ring and the rotation around the N-S and C-C single bonds mean that this compound can adopt multiple conformations. A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.org By mapping the PES, one can identify the most stable conformations (local and global minima) and the energy barriers for interconversion between them (saddle points or transition states). researchgate.netscispace.com
A common approach to exploring the PES is to perform a relaxed scan, where one or more dihedral angles are systematically varied, and the energy is minimized with respect to all other degrees of freedom at each step. For example, a study on L-proline, a structurally related compound, utilized DFT calculations (B3LYP/6-311++G(d,p)) to perform a PES scan by rotating the carboxylic group to understand its conformational stability. researchgate.netscispace.com
For this compound, key dihedral angles to investigate would include those defining the puckering of the pyrrolidine ring and the rotation around the N-SO₂F and C-COOH bonds. This analysis would reveal the preferred spatial arrangement of the functional groups and the energetic cost of conformational changes.
An illustrative table summarizing the types of computational investigations into molecular interactions and potential energy surfaces is provided below.
| Computational Investigation | Methodology | Information Gained |
|---|---|---|
| Molecular Interactions | Hirshfeld Surface Analysis, Non-Covalent Interaction (NCI) Index | Identification and quantification of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces). |
| Potential Energy Surface (PES) | Relaxed PES Scan (e.g., varying key dihedral angles) using DFT | Determination of stable conformers, transition states, and rotational energy barriers. |
This table outlines the general methodologies and the nature of the insights that would be obtained from such studies.
Future Research Directions and Perspectives
Development of Highly Efficient and Sustainable Synthetic Routes
The advancement of practical applications for 1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid is contingent upon the development of efficient and sustainable methods for its synthesis. Current strategies for the synthesis of related N-sulfonylpyrrolidines often involve multi-step processes. researchgate.nettandfonline.com Future research should focus on creating more streamlined and environmentally benign synthetic pathways.
A promising approach involves the direct fluorosulfonylation of a pyrrolidine-3-carboxylic acid precursor. This could potentially be achieved using sulfuryl fluoride (B91410) (SO₂F₂) or other modern fluorosulfonylating agents. The development of catalytic methods for this transformation would be a significant step towards sustainability, reducing the need for stoichiometric reagents and minimizing waste. acs.org Furthermore, exploring enzymatic or chemo-enzymatic routes could offer highly selective and green alternatives to traditional chemical synthesis.
The table below outlines potential synthetic strategies that warrant further investigation.
| Synthetic Strategy | Key Precursors | Potential Advantages |
| Direct N-Fluorosulfonylation | Pyrrolidine-3-carboxylic acid, Sulfuryl fluoride (SO₂F₂) | Atom economy, potentially fewer steps |
| Convergent Synthesis | Pre-formed fluorosulfonylating agent, Pyrrolidine-3-carboxylic acid derivative | Modular, allows for late-stage functionalization |
| Biocatalytic Synthesis | Engineered enzymes, suitable starting materials | High stereoselectivity, mild reaction conditions |
Exploration of Novel Reaction Pathways and Catalytic Applications
The sulfonyl fluoride moiety is a versatile functional group known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govacs.org This reactivity opens up a vast chemical space for the derivatization of this compound. Future research should systematically explore the SuFEx reactions of this compound with a wide range of nucleophiles, including amines, phenols, and thiols, to generate novel libraries of functional molecules.
Moreover, the chiral pyrrolidine (B122466) backbone suggests potential applications in asymmetric catalysis. The nitrogen atom of the N-sulfonyl group can act as a coordinating site for metal catalysts, and the carboxylic acid can be modified to introduce other ligating groups. Investigating the use of derivatives of this compound as ligands in metal-catalyzed reactions, or even as organocatalysts themselves, could lead to the discovery of novel and efficient catalytic systems. researchgate.nettandfonline.com
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry and molecular modeling are powerful tools for accelerating chemical research. In the context of this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications. rsc.orgnih.gov
Future research should employ quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the reactivity of the sulfonyl fluoride group and to model its interactions with various reactants and catalysts. nih.gov This can aid in the rational design of new catalysts and inhibitors. For instance, computational docking studies could be used to predict the binding of derivatives to biological targets, guiding the development of new therapeutic agents. nih.gov Machine learning models could also be developed to predict the outcomes of SuFEx reactions, enabling the high-throughput screening of virtual compound libraries. acs.orgdigitellinc.com
The following table highlights key areas where computational modeling can be applied.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding of reaction pathways and transition states |
| Molecular Docking | Virtual screening | Identification of potential biological targets |
| Machine Learning | Predictive modeling | High-throughput prediction of reaction outcomes and properties |
| Molecular Dynamics (MD) Simulations | Conformational analysis | Understanding of dynamic behavior and interactions |
Integration into Flow Chemistry and Automation for Scalable Synthesis
To translate the potential of this compound and its derivatives from the laboratory to industrial applications, scalable and automated synthesis methods are essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and enhanced scalability. acs.orgnih.gov
Future research should focus on developing continuous flow processes for the synthesis of the target compound and its derivatives. rsc.orgacs.org This could involve the use of packed-bed reactors with immobilized catalysts or reagents to further enhance efficiency and sustainability. The integration of online monitoring and automated optimization algorithms would enable the rapid identification of optimal reaction conditions and facilitate process scale-up. nih.govresearchgate.net The development of automated platforms for the synthesis and screening of derivative libraries would significantly accelerate the discovery of new functional molecules. nih.govresearchgate.net
Q & A
How can the synthesis of 1-(fluorosulfonyl)pyrrolidine-3-carboxylic acid be optimized to improve yield and purity?
Methodological Answer:
- Protective Group Strategies: Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the pyrrolidine nitrogen during synthesis, preventing unwanted side reactions .
- Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) minimize byproduct formation .
- Analytical Monitoring: Employ High-Performance Liquid Chromatography (HPLC) to track reaction progress and ensure intermediate purity .
What spectroscopic and computational methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and 2D-COSY confirm stereochemistry and fluorosulfonyl group placement .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration when single crystals are obtainable .
How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Activating Effect: The fluorosulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilicity at the sulfur atom. This facilitates nucleophilic attacks (e.g., by amines or thiols) to form sulfonamides or thioether derivatives .
- Reaction Optimization: Use polar solvents (e.g., DCM) and mild bases (e.g., triethylamine) to stabilize intermediates and improve regioselectivity .
What in vitro assays are suitable for evaluating the compound’s potential as an enzyme inhibitor?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD values) to target enzymes .
- Enzyme Inhibition Assays: Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases) under physiological pH and temperature .
- Isothermal Titration Calorimetry (ITC): Provides thermodynamic data (ΔH, ΔS) for binding interactions .
How can researchers resolve discrepancies in reported biological activities of fluorosulfonyl-containing pyrrolidine derivatives?
Methodological Answer:
- Comparative SAR Studies: Systematically vary substituents (e.g., fluorine position, sulfonyl groups) to isolate structural determinants of activity .
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, buffer pH) to eliminate variability .
- Meta-Analysis: Cross-reference data from multiple databases (e.g., PubChem, ChEMBL) to identify outliers .
What computational approaches are recommended for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding poses in enzyme active sites .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over time (≥100 ns) to assess stability .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Evaluate electronic effects of the fluorosulfonyl group on binding energetics .
What factors influence the stability of this compound during storage?
Methodological Answer:
- Moisture Sensitivity: Store under inert gas (argon) in desiccated environments to prevent hydrolysis of the sulfonyl group .
- pH Control: Neutral pH buffers (pH 6–8) minimize degradation; avoid strong acids/bases .
- Temperature: Long-term storage at –20°C in amber vials reduces thermal and photolytic decomposition .
How can enantiomers of fluorosulfonyl-pyrrolidine derivatives be separated for chiral resolution studies?
Methodological Answer:
- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .
- Enzymatic Resolution: Lipases or esterases selectively hydrolyze one enantiomer in racemic mixtures .
- Crystallization-Induced Diastereomerism: Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to enable selective crystallization .
What experimental strategies assess the metabolic stability of this compound in preclinical drug development?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat liver microsomes and measure half-life (t1/2) via LC-MS to predict hepatic clearance .
- CYP450 Inhibition Screening: Use fluorogenic probes (e.g., CYP3A4) to evaluate cytochrome P450 interactions .
- Plasma Stability Tests: Monitor degradation in plasma (37°C, 1–24 hrs) to assess esterase susceptibility .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Fluorine Substituent Optimization: Introduce fluorine at para positions to enhance lipophilicity and metabolic stability .
- Sulfonyl Group Modifications: Replace fluorosulfonyl with trifluoromethylsulfonyl to alter steric and electronic profiles .
- Bioisosteric Replacement: Substitute the pyrrolidine ring with piperidine or azetidine to modulate conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
